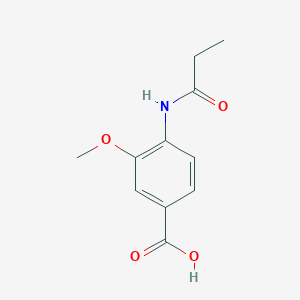

3-Methoxy-4-(propanoylamino)benzoic acid

Description

3-Methoxy-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a propanoylamino (-NHCOC₂H₅) substituent at the 4-position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Propriétés

IUPAC Name |

3-methoxy-4-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNVPSXASNVTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

3-Methoxy-4-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃)

- Substituents: Trifluoromethyl (-CF₃) at 4-position.

- Properties: High thermal stability (m.p. 209–211°C) due to the electron-withdrawing -CF₃ group, which enhances crystallinity .

- Applications: Used in agrochemical and pharmaceutical synthesis for its robust stability.

4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄) Substituents: Benzyloxy (-OBn) at 4-position. Applications: Intermediate in organic synthesis, particularly for protecting group strategies.

3-Methoxy-4-(pivaloyloxy)benzoic acid (C₁₃H₁₆O₅) Substituents: Pivaloyloxy (-OCOC(CH₃)₃) at 4-position.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated using standard atomic weights.

Research Findings and Trends

- Electron-Withdrawing Groups : The -CF₃ group in 3-methoxy-4-(trifluoromethyl)benzoic acid enhances thermal stability, making it valuable in high-temperature reactions .

- Hydrophilic Modifications: Glucosylation (e.g., in 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid) improves bioavailability and target specificity in antifungal applications .

- Steric Effects : Bulky substituents like pivaloyloxy may reduce metabolic degradation, extending half-life in prodrug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.